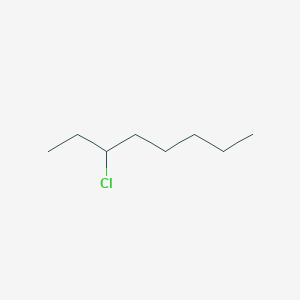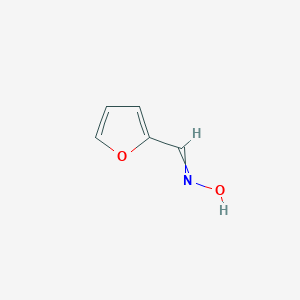
2-Methyleicosane
Overview
Description
2-Methyleicosane is a branched alkane with the molecular formula C21H44. It is a derivative of eicosane, featuring a methyl group attached to the second carbon atom. This compound is known for its unique structural properties and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyleicosane typically involves the alkylation of eicosane. One common method is the Friedel-Crafts alkylation, where eicosane reacts with a methyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually require anhydrous conditions and temperatures ranging from 0°C to 50°C.
Industrial Production Methods: Industrial production of this compound often involves catalytic hydrogenation of unsaturated precursors. This process is carried out in high-pressure reactors with hydrogen gas and a suitable catalyst, such as palladium on carbon (Pd/C). The reaction is typically conducted at elevated temperatures (150°C to 200°C) and pressures (50-100 atm).
Chemical Reactions Analysis
Types of Reactions: 2-Methyleicosane primarily undergoes reactions typical of alkanes, including:
Oxidation: Under controlled conditions, it can be oxidized to form alcohols, ketones, or carboxylic acids.
Reduction: Although already fully saturated, it can participate in hydrogenation reactions to remove any impurities.
Substitution: Halogenation reactions, such as chlorination or bromination, can occur under UV light or elevated temperatures.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) in acidic or neutral conditions.
Reduction: Hydrogen gas (H2) with a metal catalyst like Pd/C.
Substitution: Chlorine (Cl2) or bromine (Br2) under UV light.
Major Products:
Oxidation: 2-Methyleicosanol, 2-Methyleicosanone, and 2-Methyleicosanoic acid.
Reduction: Pure this compound.
Substitution: 2-Chloro-2-methyleicosane or 2-Bromo-2-methyleicosane.
Scientific Research Applications
2-Methyleicosane has diverse applications in scientific research:
Chemistry: Used as a reference compound in gas chromatography and mass spectrometry due to its well-defined structure and properties.
Biology: Studied for its role in the cuticular hydrocarbons of insects, which are involved in communication and protection.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature and stability.
Industry: Utilized in the production of lubricants, waxes, and as a phase change material in thermal energy storage systems.
Mechanism of Action
As a hydrocarbon, 2-Methyleicosane does not have a specific biological mechanism of action. its physical properties, such as hydrophobicity and melting point, make it useful in various applications. In biological systems, it can interact with lipid membranes, affecting their fluidity and permeability.
Comparison with Similar Compounds
Eicosane: The parent compound, lacking the methyl group at the second position.
2-Methylhexadecane: A shorter chain analog with similar branching.
2-Methyldocosane: A longer chain analog with similar branching.
Uniqueness: 2-Methyleicosane is unique due to its specific chain length and branching, which confer distinct physical and chemical properties. Its melting point, boiling point, and hydrophobicity differ from its analogs, making it suitable for specialized applications in various fields.
Properties
IUPAC Name |
2-methylicosane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H44/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(2)3/h21H,4-20H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLKZKPUBHSWMNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H44 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50200836 | |
| Record name | Isoheneicosane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50200836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52845-08-6 | |
| Record name | Isoheneicosane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052845086 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isoheneicosane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50200836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ISOHENEICOSANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94A1IJ5F09 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![methyl (3S)-5-[(1S,4aS,8aR)-2,5,5,8a-tetramethyl-4-oxo-4a,6,7,8-tetrahydro-1H-naphthalen-1-yl]-3-methylpentanoate](/img/structure/B74153.png)






